6-Methylquinoxalin-5-OL
Description
6-Methylquinolin-5-ol (CAS: 116529-84-1) is a quinoline derivative with a molecular formula of C₁₀H₉NO and a molecular weight of 159.19 g/mol . Its structure features a quinoline backbone (a bicyclic aromatic system with one nitrogen atom) substituted with a methyl group at position 6 and a hydroxyl group at position 4. Key properties include:
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methylquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(9(6)12)11-5-4-10-7/h2-5,12H,1H3 |
InChI Key |
FIAZTKAWMUVNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxalin-5-OL typically involves the condensation of o-phenylenediamine with 2-methyl-1,2-dicarbonyl compounds under acidic or basic conditions . The reaction can be carried out using various catalysts, including metal salts and organic acids, to improve yield and selectivity.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These approaches not only enhance efficiency but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxalin-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-5-one derivatives.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl group can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include quinoxaline-5-one, dihydroquinoxaline, and various substituted quinoxaline derivatives .
Scientific Research Applications
6-Methylquinoxalin-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoxalin-5-OL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.
Pathways Involved: It interferes with DNA replication and protein synthesis, leading to cell death in microorganisms.
Comparison with Similar Compounds
Functional Group Implications :
- The hydroxyl group also makes the compound more acidic compared to methoxy or amine derivatives.
- Methoxy (-OCH₃) : An electron-donating group that may stabilize aromatic rings and reduce reactivity toward electrophilic substitution compared to hydroxyl.
- Amine (-NH₂) : Introduces basicity, enabling salt formation and altering solubility in acidic environments.
2.2 Physicochemical Properties
While melting/boiling points and solubility data are unavailable in the evidence, inferences can be made:
- 6-Methylquinolin-5-ol: The hydroxyl group likely increases polarity, but the methyl group may offset this by adding hydrophobicity.
- The amine group could improve solubility in acidic media via protonation.
2.3 Reactivity and Hazards
- 6-Methylquinolin-5-ol: Classified as harmful (H302) and irritating to skin, eyes, and respiratory systems . Its hydroxyl group may participate in oxidation or conjugation reactions.
Notes on Discrepancies in Compound Nomenclature
The query specifies 6-Methylquinoxalin-5-OL, but the provided evidence describes quinoline derivatives (6-methylquinolin-5-ol and 6-methoxyquinolin-5-amine). Quinoxaline contains two nitrogen atoms in its aromatic ring, whereas quinoline has one. This discrepancy suggests either a typographical error in the query or a mismatch in the evidence. The comparisons above are strictly based on the quinoline analogs available in the provided sources.
Biological Activity
6-Methylquinoxalin-5-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both methyl and hydroxyl groups on the quinoxaline ring. This unique structure enhances its reactivity and biological activity compared to other quinoxaline derivatives. The compound can be synthesized through various methods, which influence its biological efficacy.
Biological Activities
1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains by disrupting essential cellular processes such as DNA replication and protein synthesis.
2. Anticancer Potential:
Recent studies have explored the anticancer properties of quinoxaline derivatives, including this compound. For instance, derivatives of quinoxaline have been evaluated for their cytotoxic effects against human cancer cell lines like HepG-2 and MCF-7. The structure-activity relationship (SAR) studies suggest that modifications on the quinoxaline scaffold can enhance anticancer activity, with specific groups improving potency against cancer cells .
3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects primarily involves interaction with molecular targets such as bacterial enzymes and DNA. This leads to the disruption of critical cellular functions, ultimately resulting in cell death in microorganisms.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Target Organisms/Cells | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of growth | Various bacterial strains | |
| Anticancer | Cytotoxicity | HepG-2, MCF-7 |
Case Study: Anticancer Activity
In a study focusing on the anticancer effects of quinoxaline derivatives, compounds structurally related to this compound were tested for their cytotoxicity against liver (HepG-2) and breast (MCF-7) cancer cell lines. The results indicated that certain modifications to the quinoxaline structure significantly enhanced cytotoxic activity, with IC50 values indicating potent effects at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
